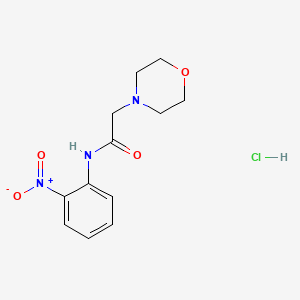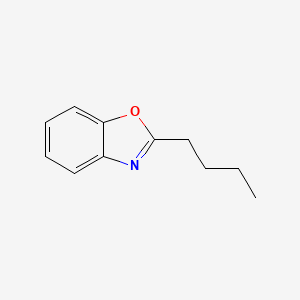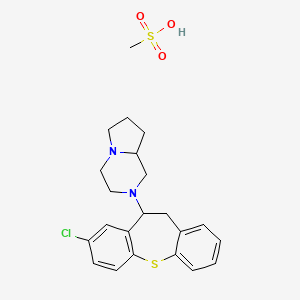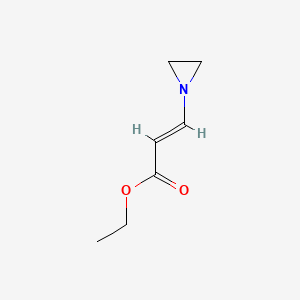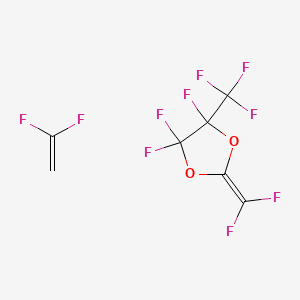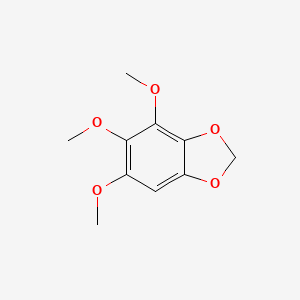
1,3-Benzodioxole, 4,5,6-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 4,5,6-trimethoxy- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzene ring fused with a dioxole ring and three methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 4,5,6-trimethoxy- typically involves the methylenation of catechols with disubstituted halomethanes . One common method is the reaction of catechol with methylene chloride in the presence of a base, such as potassium carbonate, to form the dioxole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 4,5,6-trimethoxy- may involve large-scale methylation processes and the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 4,5,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodioxole derivatives.
Substitution: Halogenated, nitrated, or acylated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 4,5,6-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 4,5,6-trimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, derivatives of 1,3-benzodioxole have been shown to interact with auxin receptors in plants, promoting root growth by enhancing auxin signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: Known for its use in organic synthesis and potential biological activities.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Isolated from natural sources and known for its anti-inflammatory activity.
Uniqueness
1,3-Benzodioxole, 4,5,6-trimethoxy- is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
21532-91-2 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4,5,6-trimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O5/c1-11-6-4-7-9(15-5-14-7)10(13-3)8(6)12-2/h4H,5H2,1-3H3 |
Clave InChI |
GCTZMEWRXFXDMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OCO2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





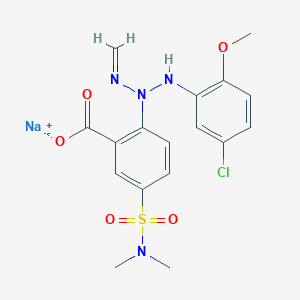
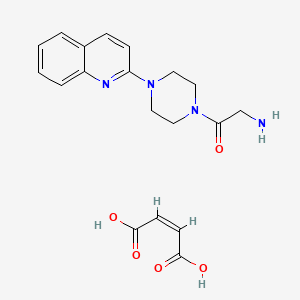

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

